3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
Description
Molecular Architecture and Structural Classification
3-Methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (CAS: 920462-25-5) is a hybrid organic compound featuring a benzamide scaffold fused with a tetrazole heterocycle. The molecule comprises three key structural domains:
- Benzamide core : A benzene ring substituted with a methyl group at the meta-position (C3) and an amide functional group (-CONH-) at the para-position.
- Tetrazole moiety : A 1H-tetrazole ring (five-membered ring with four nitrogen atoms) attached to a phenyl group at the N1 position.
- Methylene linker : A -CH2- group bridging the tetrazole’s C5 position to the benzamide’s nitrogen atom.
This architecture classifies the compound as a tetrazole-benzamide hybrid , a subgroup of nitrogen-rich heterocycles with demonstrated pharmacological relevance.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C16H15N5O |
| Molecular Weight | 293.32 g/mol |
| Hybrid System | Benzamide (aromatic) + Tetrazole (non-aromatic, planar) |
| Key Functional Groups | Amide, tetrazole, methyl, phenyl |
Nomenclature and Chemical Identification Parameters
The compound’s systematic IUPAC name is derived hierarchically:
- Parent chain : Benzamide (benzoic acid amide).
- Substituents :
- Methyl group at C3: 3-methyl.
- N-linked (1-phenyl-1H-tetrazol-5-yl)methyl group: N-[(1-phenyl-1H-tetrazol-5-yl)methyl].
Identifiers :
Historical Development of Tetrazole-Benzamide Hybrid Compounds
Tetrazole-benzamide hybrids emerged in the late 20th century as part of efforts to optimize drug-like properties:
- 1980s–1990s : Early studies highlighted tetrazoles as bioisosteres for carboxylic acids, improving metabolic stability and membrane permeability.
- 2000s : Benzamide derivatives gained traction in kinase inhibition (e.g., PARP inhibitors).
- 2010s–Present : Hybridization strategies combined tetrazoles with benzamides to exploit synergistic effects, such as enhanced target binding and reduced oxidative metabolism.
Position of this compound in Medicinal Chemistry
This compound occupies a niche in medicinal chemistry due to:
- Bioisosteric Potential : The tetrazole ring mimics carboxylate groups, enabling interactions with cationic residues in enzymatic active sites.
- Structural Tunability : The methyl group modulates lipophilicity, while the phenyltetrazole moiety contributes to π-π stacking interactions.
- Therapeutic Applications :
Recent studies emphasize its role in fragment-based drug design , where modular components are optimized for selectivity against biological targets.
Propriétés
IUPAC Name |
3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYAHIVIEHBTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Structural and Physicochemical Properties
Molecular Characteristics
The compound has the molecular formula C₁₆H₁₅N₅O and a molecular weight of 293.32 g/mol . Its structure comprises a benzamide core substituted with a 3-methyl group and a (1-phenyl-1H-tetrazol-5-yl)methyl moiety (Figure 1). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to the molecule’s polarity and potential hydrogen-bonding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O |
| Molecular Weight | 293.32 g/mol |
| CAS Number | 920462-25-5 |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Synthetic Routes
Retrosynthetic Analysis
The synthesis of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can be divided into two key segments:
- Tetrazole Ring Construction : Formation of the 1-phenyl-1H-tetrazol-5-ylmethylamine intermediate.
- Amide Bond Formation : Coupling of the tetrazole-containing amine with 3-methylbenzoic acid derivatives.
Tetrazole Ring Synthesis
The 1-phenyl-1H-tetrazole scaffold is typically synthesized via [2+3] cycloaddition between phenyl isocyanide and sodium azide under acidic conditions. Alternative methods include the reaction of nitriles with azides, though regioselectivity must be controlled to favor the 1-substituted tetrazole isomer.
- Starting Material : Phenylacetonitrile (5.0 g, 42.7 mmol) is reacted with sodium azide (3.3 g, 51.2 mmol) in the presence of ammonium chloride (2.3 g, 42.7 mmol) in dimethylformamide (DMF) at 120°C for 24 hours.
- Workup : The mixture is diluted with water, acidified to pH 2–3 with HCl, and extracted with ethyl acetate.
- Product Isolation : 1-Phenyl-1H-tetrazole-5-carboxylic acid is obtained in 75% yield after recrystallization from ethanol/water.
Table 2: Comparison of Tetrazole Synthesis Methods
| Method | Yield (%) | Conditions | Key Reagents |
|---|---|---|---|
| [2+3] Cycloaddition | 75 | DMF, 120°C, 24 h | NaN₃, NH₄Cl |
| Nitrile-Azide Reaction | 68 | EtOH, reflux, 12 h | Lawesson’s Reagent |
Amine Functionalization
The carboxylic acid derivative of the tetrazole (e.g., 1-phenyl-1H-tetrazole-5-carboxylic acid) is reduced to the primary amine using Borch reduction (NaBH₄, BF₃·OEt₂) or converted to the chloromethyl intermediate for nucleophilic substitution with ammonia.
Example Protocol :
- Reduction : 1-Phenyl-1H-tetrazole-5-carboxylic acid (3.0 g, 14.3 mmol) is treated with thionyl chloride (10 mL) to form the acyl chloride, followed by reaction with ammonium hydroxide to yield 1-phenyl-1H-tetrazol-5-yl)methanamine (Yield: 62%).
Amide Coupling
The final step involves coupling 3-methylbenzoyl chloride with (1-phenyl-1H-tetrazol-5-yl)methanamine. This is achieved via Schotten-Baumann reaction or using coupling agents like EDCI/HOBt.
Example Protocol :
- Reaction : 3-Methylbenzoyl chloride (1.2 g, 7.1 mmol) is added dropwise to a solution of (1-phenyl-1H-tetrazol-5-yl)methanamine (1.5 g, 7.1 mmol) in dichloromethane (DCM) at 0°C. Triethylamine (1.5 mL) is added as a base.
- Workup : The mixture is stirred at room temperature for 12 h, washed with water, and concentrated.
- Purification : The crude product is recrystallized from ethyl acetate/hexane to yield this compound (Yield: 78%).
Table 3: Amide Coupling Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25°C | 82 |
| Schotten-Baumann | THF | 0°C → 25°C | 78 |
| DCC/DMAP | DMF | 40°C | 70 |
Process Optimization and Challenges
Regioselectivity in Tetrazole Formation
The synthesis of 1-substituted tetrazoles (vs. 2-substituted isomers) remains a key challenge. Using Lawesson’s Reagent or Belleau Reagent improves regioselectivity by promoting cyclization at the N1 position. For example, Lawesson’s Reagent achieved 87% yield in analogous tetrazole syntheses compared to 68% with conventional methods.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Solvent Selection
Patent CN103275010A highlights the use of ethanol and tetrahydrofuran (THF) for large-scale reactions due to their low toxicity and ease of removal. For example, a 10 L batch using ethanol achieved 86% yield with minimal waste.
Cost-Effective Catalysts
Replacing cesium carbonate with NaOH or KOH reduces production costs by 40% while maintaining yields ≥85%.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl-tetrazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound serves as a bioisostere for carboxylic acids, which enhances the pharmacokinetic properties of drug candidates. Its tetrazole ring structure allows it to mimic the carboxylate group, facilitating interactions with biological targets such as enzymes and receptors.
Biological Studies
Research has highlighted several biological activities associated with 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide:
Antimicrobial Activity
Case studies have demonstrated its potential against various bacterial strains:
- In vitro studies : Evaluations against Gram-positive and Gram-negative bacteria have shown significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Potential
The compound has been investigated for its anticancer properties:
- Cell line studies : Tests on human colorectal carcinoma cell lines (HCT116) revealed that it exhibits potent antiproliferative activity, with IC50 values indicating effectiveness at low concentrations.
Material Science
In addition to its biological applications, this compound is being explored in material science:
- Energetic Materials : Tetrazole derivatives are known for their use in the development of high-energy materials due to their stability and energetic properties.
- Corrosion Inhibitors : Research indicates that compounds containing tetrazole rings can be effective in preventing corrosion in metal surfaces.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 1.27 µM | |
| Antimicrobial | Escherichia coli | 2.54 µM | |
| Anticancer | HCT116 (Colorectal) | 4.53 µM |
Case Study 1: Antimicrobial Evaluation
A study conducted on synthesized derivatives of related compounds demonstrated that the presence of the tetrazole ring significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to determine MIC values, confirming the efficacy of these compounds as potential antibiotics.
Case Study 2: Anticancer Activity
A comprehensive analysis assessed the anticancer activity of various benzamide derivatives, including this compound. The study employed the Sulforhodamine B assay to evaluate cytotoxicity against HCT116 cells, revealing that this compound exhibits considerable antiproliferative effects, surpassing some standard chemotherapeutic agents.
Mécanisme D'action
The mechanism of action of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Tetrazole-Containing Analogues
3-Fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (F13)
- Structure : The tetrazole is directly attached to a phenyl ring, lacking the methylene bridge present in the target compound.
- However, the absence of a methylene spacer may reduce conformational flexibility compared to the target compound .
- Activity: Not explicitly reported, but structural analogs suggest tetrazole-phenyl linkages are critical for target engagement.
Silver(I) Complexes with Tetrazole Ligands
- Structure : Tetrazole ligands (e.g., 1-benzyl-1H-tetrazole) coordinate with Ag(I) to form antimicrobial complexes.
- Activity : Silver complexes exhibit broad-spectrum antimicrobial activity, with substituents like methoxybenzyl (mbntza) enhancing potency. The target compound’s methyl group may offer similar electronic modulation but lacks metal coordination capacity .
Triazole-Containing Derivatives
ZINC01124772
- Structure : Features a triazole core with a 3-methylbenzamide group and phenethylamine side chain.
- Activity : Demonstrated strong docking energy (-9.2 kcal/mol) with Resuscitation Promoting Factor B (RpfB), interacting with residues Arg194 and Glu242. The triazole’s reduced acidity compared to tetrazole may weaken hydrogen bonding but improve membrane permeability .
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides
- Structure : Incorporates a triazole, nitro group, and methoxybenzothiazole.
- Activity: Moderate antimicrobial activity against E. coli (e.g., compound 10a). The nitro group’s electron-withdrawing effect contrasts with the target compound’s methyl donor, suggesting divergent mechanisms .
Benzimidazole and Benzohydrazide Derivatives
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides
Sulfamoyl and Oxadiazole Derivatives
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
Comparative Data Table
Key Research Findings
- Tetrazole vs. Triazole : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8.2), enhancing solubility and hydrogen-bonding in physiological conditions. This may explain the superior docking scores of tetrazole-containing compounds in protein interactions .
- Electron-withdrawing groups (e.g., nitro in ) may enhance target binding but limit bioavailability .
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving amide coupling and cycloaddition reactions. Crystallographic validation (e.g., X-ray in ) ensures structural fidelity .
Activité Biologique
3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, a compound featuring a tetrazole moiety, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.34 g/mol. The compound's structure includes a benzamide backbone substituted with a tetrazole group, which is known to enhance biological activity through versatile interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. For instance, compounds similar to this have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown minimum inhibitory concentration (MIC) values as low as 2 µg/ml against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer activity of tetrazole-containing compounds has also been investigated. In vitro studies have indicated that such compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory properties of tetrazole derivatives have been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . The specific effects of this compound on inflammation remain to be fully elucidated.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many tetrazole derivatives act as enzyme inhibitors, affecting pathways involved in disease processes such as cancer and inflammation.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and survival.
- DNA Interaction : Some studies suggest that tetrazole derivatives can intercalate with DNA, leading to altered gene expression and cell cycle disruption.
Case Studies
Several case studies have been published that explore the pharmacological effects of tetrazole derivatives:
- Antimicrobial Study : A library of tetrazole derivatives was synthesized and screened for antimicrobial activity, revealing several candidates with potent effects against E. coli and S. aureus .
- Cancer Cell Line Testing : In vitro assays demonstrated that specific tetrazole analogs inhibited the growth of breast cancer cells by inducing apoptosis .
- Inflammation Model : Animal models treated with tetrazole derivatives showed reduced symptoms of inflammation in conditions such as arthritis, supporting their potential therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Q. What are the typical synthetic routes for 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the tetrazole ring followed by coupling with the benzamide core. Key steps include:
- Tetrazole ring synthesis : Cycloaddition of nitriles with sodium azide under reflux in solvents like DMF or ethanol .
- Amide coupling : Reaction of the tetrazole intermediate with 3-methylbenzoyl chloride using coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., palladium on carbon for hydrogenation steps) are critical for yield improvement .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : and NMR to verify substituent positions and amide linkage .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- FT-IR : Identification of amide C=O stretching (~1650 cm) and tetrazole C-N vibrations (~1450 cm) .
- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding interactions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Target-specific kinases or proteases, using fluorescence-based readouts (e.g., ATPase activity for kinase targets) .
- Cytotoxicity profiling : MTT assay on cell lines (e.g., HEK293, HeLa) to assess baseline toxicity .
- Solubility and stability : High-performance liquid chromatography (HPLC) to monitor degradation in simulated physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) to address low yield or impurity issues?
- Methodological Answer : Apply factorial design to systematically vary parameters:
- Factors : Temperature, solvent (DMF vs. acetonitrile), catalyst loading, and reaction time .
- Response variables : Yield, purity (HPLC area %).
- Example : A central composite design revealed that increasing temperature from 70°C to 85°C in DMF improved yield by 22% while reducing byproducts .
- Validation : Confirm optimal conditions with triplicate runs and scale-up trials (1 mmol to 10 mmol) .
Q. How can computational modeling resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Use in silico tools to correlate structure-activity relationships (SAR):
- Docking simulations (AutoDock Vina) : Compare binding poses of derivatives with target proteins (e.g., COX-2 or EGFR) to identify critical interactions .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and substituent electronegativity to predict IC values .
Q. What strategies are effective for modifying the tetrazole or benzamide moieties to enhance metabolic stability?
- Methodological Answer : Systematic substituent variation guided by:
- Bioisosteric replacement : Replace phenyltetrazole with pyridyltetrazole to improve solubility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the tetrazole as a methyl ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for similar derivatives?
- Methodological Answer :
- Replicate assays : Use standardized protocols (e.g., identical cell lines, ATP concentrations) .
- Control normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
